molecular formula C26H22O6 B11607355 Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate

Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate

Katalognummer: B11607355
Molekulargewicht: 430.4 g/mol
InChI-Schlüssel: HVHHVFBQULMNCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family.

Vorbereitungsmethoden

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require refluxing the mixture under an inert atmosphere to ensure the completion of the esterification process .

Analyse Chemischer Reaktionen

Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities, such as anti-tumor and anti-viral properties, make it a subject of interest in biological research.

    Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic applications, including anti-inflammatory and anti-cancer properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C26H22O6

Molekulargewicht

430.4 g/mol

IUPAC-Name

ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H22O6/c1-4-30-26(28)23-21-15-19(31-25(27)20-8-6-5-7-16(20)2)13-14-22(21)32-24(23)17-9-11-18(29-3)12-10-17/h5-15H,4H2,1-3H3

InChI-Schlüssel

HVHHVFBQULMNCG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.